molecular formula C7H8N4 B3013709 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 2137721-53-8

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3013709
CAS No.: 2137721-53-8
M. Wt: 148.169
InChI Key: DOUHRDKNFXCXBP-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system composed of pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .

Scientific Research Applications

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method employs β-enaminone derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various biological pathways, making it a valuable tool in the study of enzyme function and the development of therapeutic agents .

Comparison with Similar Compounds

5-Methylpyrazolo[1,5-a]pyrimidin-2-amine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 2-Methylpyrazolo[1,5-a]pyrimidine
  • 7-Aminopyrazolo[1,5-a]pyrimidine
  • 5-Phenylpyrazolo[1,5-a]pyrimidine

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHRDKNFXCXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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